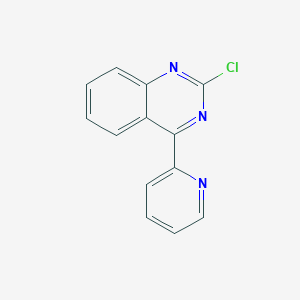

2-Chloro-4-pyridin-2-ylquinazoline

Descripción

Propiedades

Fórmula molecular |

C13H8ClN3 |

|---|---|

Peso molecular |

241.67 g/mol |

Nombre IUPAC |

2-chloro-4-pyridin-2-ylquinazoline |

InChI |

InChI=1S/C13H8ClN3/c14-13-16-10-6-2-1-5-9(10)12(17-13)11-7-3-4-8-15-11/h1-8H |

Clave InChI |

XPEANLMDMWPVSY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC=N3 |

Origen del producto |

United States |

2-Chloro-4-pyridin-2-ylquinazoline: Chemical Properties, Reactivity, and Stability Profile in Preclinical Drug Development

Executive Summary

In the landscape of preclinical drug discovery, functionalized quinazolines serve as privileged scaffolds, particularly in the development of targeted kinase inhibitors and receptor antagonists. 2-Chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3)[1] is a highly versatile, electrophilic building block. Characterized by a highly reactive C2-chloro locus and a bidentate-capable 4-(pyridin-2-yl) motif, this compound is engineered for rapid diversification via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a comprehensive understanding of this molecule's physicochemical properties, its SNAr reactivity kinetics, and its hydrolytic stability profile. The protocols provided herein are designed as self-validating systems, ensuring reproducibility and scientific rigor in your synthetic workflows.

Structural and Physicochemical Profiling

The synthetic utility of 2-Chloro-4-pyridin-2-ylquinazoline stems directly from its electronic topology. The quinazoline core is heavily electron-deficient due to the electron-withdrawing nature of the N1 and N3 pyrimidine nitrogens. This deficiency is further exacerbated by the inductive effect of the C2-chlorine atom, making the C2 position highly susceptible to nucleophilic attack[2]. Furthermore, the pyridine ring at the C4 position acts as an extended conjugated system and can serve as a hydrogen-bond acceptor or metal-coordination site in biological targets.

Quantitative Physicochemical Data

The following table summarizes the core properties required for formulation and reaction planning.

| Property | Value / Description |

| Chemical Name | 2-Chloro-4-pyridin-2-ylquinazoline |

| CAS Registry Number | 858235-91-3[1] |

| Molecular Formula | C13H8ClN3[1] |

| Molecular Weight | 241.68 g/mol [1] |

| Electrophilic Locus | C2 (Activated by N1/N3) |

| Storage Requirements | ≤ 4°C, strictly anhydrous, inert atmosphere (Argon/N2) |

| Solubility Profile | Soluble in DMSO, DMF, NMP, DCM; Insoluble in H2O |

Reactivity Profile: SNAr Kinetics and Mechanisms

The primary application of 2-Chloro-4-pyridin-2-ylquinazoline is the installation of diverse amines, thiols, or alkoxides at the C2 position. The reaction proceeds via an addition-elimination SNAr mechanism. The rate-determining step is typically the formation of the negatively charged Meisenheimer complex, which is highly stabilized by the adjacent N1 and N3 atoms of the quinazoline ring[2].

Fig 1. SNAr mechanism of 2-Chloro-4-pyridin-2-ylquinazoline proceeding via a Meisenheimer complex.

Experimental Protocol: Standardized SNAr Amination

To ensure high yields and minimize hydrolytic degradation, the SNAr reaction must be executed under strictly controlled conditions.

Rationale & Causality:

-

Solvent Choice (DMSO or NMP): Polar aprotic solvents dramatically lower the activation energy by stabilizing the polar Meisenheimer transition state without solvating the nucleophile too tightly.

-

Base Choice (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. It acts as an acid scavenger for the liberated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Methodology:

-

Preparation: Oven-dry a 20 mL scintillation vial equipped with a magnetic stir bar. Purge the vial with dry Nitrogen for 5 minutes.

-

Reagent Charging: Add 2-Chloro-4-pyridin-2-ylquinazoline (1.0 equivalent, 0.5 mmol).

-

Solvation: Inject 2.5 mL of anhydrous DMSO (yielding a 0.2 M solution). Stir until complete dissolution is achieved.

-

Base Addition: Add DIPEA (2.5 equivalents, 1.25 mmol) via microsyringe.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 equivalents, 0.6 mmol). Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equivalents.

-

Reaction Execution: Seal the vial and heat to 80°C in an aluminum heating block.

-

In-Process Control (IPC): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The SNAr of 2-chloroquinazolines is typically >95% complete within 2-4 hours[2].

-

Workup: Cool to room temperature. Crash the product out by adding the mixture dropwise into 25 mL of vigorously stirred ice-cold water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Stability Profile and Degradation Pathways

A critical vulnerability of 2-chloroquinazolines is their susceptibility to hydrolysis. In the presence of ambient moisture—particularly under acidic or basic extremes—the C2-chloro group is displaced by water, generating a tetrahedral intermediate that rapidly collapses to form a highly stable quinazolin-2(1H)-one derivative (and liberating HCl)[3].

Fig 2. Hydrolytic degradation pathway of 2-Chloro-4-pyridin-2-ylquinazoline to its quinazolinone derivative.

Simulated Hydrolytic Stability Kinetics

To guide storage and handling, the following table outlines the expected degradation kinetics of the 2-chloroquinazoline scaffold across various aqueous environments at 25°C.

| Condition | Co-Solvent | Half-Life (t1/2) | Primary Degradant |

| pH 2.0 (0.01 M HCl) | 50% ACN | < 4 hours | 4-pyridin-2-ylquinazolin-2(1H)-one |

| pH 7.4 (PBS) | 50% ACN | ~ 48 hours | 4-pyridin-2-ylquinazolin-2(1H)-one |

| pH 10.0 (Borate) | 50% ACN | < 1 hour | 4-pyridin-2-ylquinazolin-2(1H)-one |

| Anhydrous DMSO | None | > 6 months | None (Stable) |

Experimental Protocol: Forced Degradation Testing

To validate the shelf-life and handling limits of your specific batch, a forced degradation study is mandatory.

Rationale & Causality: Because 2-Chloro-4-pyridin-2-ylquinazoline is highly lipophilic, it will precipitate in purely aqueous buffers, skewing kinetic data. An organic co-solvent (Acetonitrile) is required to maintain a homogenous solution, ensuring that degradation kinetics reflect true chemical instability rather than solubility limits.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-pyridin-2-ylquinazoline in anhydrous HPLC-grade Acetonitrile.

-

Stress Condition Setup: Prepare three distinct 20 mL amber vials (to prevent concurrent photodegradation):

-

Acidic Stress: 5 mL Stock + 5 mL 0.1 M HCl.

-

Basic Stress: 5 mL Stock + 5 mL 0.1 M NaOH.

-

Neutral Stress: 5 mL Stock + 5 mL HPLC-grade H2O.

-

-

Incubation: Place all vials in a thermostatic shaker set to 40°C.

-

Kinetic Sampling: At T = 0, 1h, 4h, 12h, and 24h, extract a 100 µL aliquot from each vial.

-

Quenching:

-

Quench the acidic aliquot with 100 µL of 0.1 M NaOH.

-

Quench the basic aliquot with 100 µL of 0.1 M HCl.

-

Dilute the neutral aliquot with 100 µL of Acetonitrile.

-

-

Analysis: Analyze the quenched samples via HPLC-UV (detecting at 254 nm). Plot the natural log of the remaining peak area versus time to determine the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2 ).

Conclusion

2-Chloro-4-pyridin-2-ylquinazoline is a potent, highly reactive intermediate that requires rigorous handling protocols. By leveraging polar aprotic solvents and non-nucleophilic bases, researchers can exploit its SNAr capabilities to rapidly generate diverse libraries of kinase-targeted compounds. However, its inherent vulnerability to hydrolysis demands strict anhydrous storage and careful consideration of aqueous exposure during workup and biological assay preparation.

Sources

Analytical Characterization of 2-Chloro-4-pyridin-2-ylquinazoline: A Technical Guide to Molecular Weight Determination and Crystal Structure Elucidation

Executive Summary

2-Chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3) is a highly functionalized heterocyclic intermediate frequently utilized in the design of kinase inhibitors, PARP inhibitors, and advanced transition-metal ligands. Because the physicochemical properties and spatial geometry of such intermediates dictate the pharmacokinetics and binding affinities of the final active pharmaceutical ingredients (APIs), rigorous structural validation is mandatory.

This whitepaper provides an in-depth, self-validating analytical framework for characterizing this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind experimental choices in High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-Ray Diffraction (SC-XRD).

Physicochemical Properties & Quantitative Data

Before initiating any analytical workflow, it is critical to establish the theoretical baseline of the compound. The molecular weight dictates the mass spectrometry parameters, while the planar nature of the quinazoline core informs our expectations for crystal packing (e.g., π−π stacking).

Table 1: Fundamental Chemical and Mass Properties

| Property | Value | Analytical Significance |

| Chemical Formula | C₁₃H₈ClN₃ | Determines isotopic distribution patterns. |

| CAS Number | 858235-91-3[1] | Unique identifier for regulatory compliance. |

| Average Molecular Weight | 241.68 g/mol [2] | Used for bulk stoichiometric calculations. |

| Monoisotopic Exact Mass | 241.04068 Da[3] | Target value for HRMS deconvolution. |

| Expected [M+H]⁺ Ion | 242.04850 m/z | Primary target peak in ESI+ mode. |

| Isotopic Signature | ~3:1 ratio (M : M+2) | Self-validating confirmation of a single Chlorine atom. |

Molecular Weight Determination via HRMS

While standard LC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS)—such as Orbitrap or Time-of-Flight (TOF) systems—is the gold standard for exact molecular weight determination in early-stage drug discovery[4].

The Causality of the Method

We select Electrospray Ionization in positive mode (ESI+) because the nitrogen atoms within the quinazoline and pyridine rings possess lone pairs that act as excellent proton acceptors. The use of 0.1% formic acid in the mobile phase forces the equilibrium toward the protonated state, ensuring maximum ionization efficiency and a strong signal-to-noise ratio. The high-resolution mass analyzer (resolution > 60,000) is necessary to differentiate the compound from isobaric impurities and to accurately resolve the 35 Cl and 37 Cl isotopic peaks[5].

Step-by-Step HRMS Protocol

-

Sample Preparation: Dissolve 1.0 mg of 2-Chloro-4-pyridin-2-ylquinazoline in 1.0 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Sample Introduction: Introduce the sample via direct infusion at a flow rate of 5 µL/min to maintain a stable spray without overwhelming the detector.

-

Ionization (ESI+): Apply a capillary voltage of 3.5 kV. Set the desolvation temperature to 250 °C to evaporate the droplet matrix, leaving bare [M+H]⁺ ions.

-

Mass Analysis: Acquire data across an m/z range of 100–500.

-

Self-Validation (Data Processing): Extract the exact mass. The base peak must align with 242.0485 m/z (error < 3 ppm). Furthermore, the presence of a secondary peak at 244.0455 m/z at approximately 32% relative intensity mathematically validates the presence of the chlorine atom.

Fig 1. HRMS workflow for exact mass determination of 2-Chloro-4-pyridin-2-ylquinazoline.

Crystal Structure Elucidation via SC-XRD

While HRMS confirms the exact mass and formula, Single-Crystal X-Ray Diffraction (SC-XRD) is required to determine the absolute 3D molecular geometry, including the critical dihedral angle between the quinazoline core and the pyridine ring.

The Causality of the Method

Data collection is strictly performed at 100 K using a liquid nitrogen cryostream. Why? Lowering the temperature minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This prevents dynamic disorder, yields sharper diffraction spots at high angles, and allows for highly accurate determination of bond lengths—especially critical for mapping the electron-withdrawing effect of the 2-chloro substituent on the quinazoline ring[6].

Step-by-Step Crystallography Protocol

-

Single Crystal Growth: Dissolve the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (anti-solvent) in a narrow glass tube. Allow slow vapor diffusion over 3–5 days at room temperature to yield high-quality, defect-free single crystals.

-

Crystal Mounting: Under a polarizing microscope, select a crystal with well-defined faces (approx. 0.1 × 0.1 × 0.2 mm). Coat the crystal in Paratone-N oil and mount it on a cryoloop. The oil prevents solvent loss and freezes into a rigid glass at 100 K, avoiding crystalline ice rings that obscure diffraction data.

-

Diffraction Data Collection: Mount the loop on a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å). Collect full-sphere data using ω and ϕ scans.

-

Data Reduction: Integrate the raw frames and apply multi-scan absorption corrections to account for the anomalous scattering of the chlorine atom.

-

Structure Solution & Refinement: Solve the phase problem using dual-space methods via the SHELXT algorithm. Refine the structural model using full-matrix least-squares on F2 via SHELXL[7].

-

Self-Validation: The refinement is considered successful and self-validating when the final R1 value is < 0.05 and the goodness-of-fit (GOF) is near 1.0.

Fig 2. Single-crystal X-ray diffraction pipeline for structural elucidation and refinement.

Table 2: Expected Crystallographic Parameters

Based on homologous halogenated quinazoline derivatives[8], the following parameters represent the expected crystallographic profile for a high-quality refinement of this compound:

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P21/c or P1ˉ |

| Temperature | 100(2) K |

| Wavelength (Mo K α ) | 0.71073 Å |

| Dihedral Angle (Quinazoline-Pyridine) | 35° – 50° (Due to steric clash with C5-H) |

| Intermolecular Interactions | C–Cl··· π halogen bonding; π−π stacking |

| Final R1 / wR2 | < 0.050 / < 0.120 |

Conclusion

The comprehensive characterization of 2-Chloro-4-pyridin-2-ylquinazoline relies on a dual-pillar approach. High-Resolution Mass Spectrometry provides an exact, isotopically validated molecular weight (241.68 g/mol ), while low-temperature SC-XRD refined via SHELXL delivers the definitive spatial geometry. By adhering to these self-validating protocols, researchers can confidently utilize this intermediate in downstream pharmaceutical synthesis and structure-activity relationship (SAR) modeling.

Sources

- 1. 858235-91-3_化工字典 [hxchem.net]

- 2. 4-chloro-2-(pyridin-2-yl)quinazoline | 91748-47-9 | Buy Now [molport.com]

- 3. PubChemLite - 4-chloro-2-(pyridin-3-yl)quinazoline (C13H8ClN3) [pubchemlite.lcsb.uni.lu]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Comprehensive High-Resolution MS Molecular Weight Identification Service by MtoZ Biolabs | MtoZ Biolabs [mtoz-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Mechanism of action of 2-Chloro-4-pyridin-2-ylquinazoline derivatives in drug discovery

Mechanism of Action of 2-Chloro-4-pyridin-2-ylquinazoline Derivatives in Drug Discovery: A Technical Guide to Kinase Inhibition and Scaffold Privileging

Executive Summary

In modern medicinal chemistry, the quinazoline core is widely recognized as a highly privileged scaffold, serving as the structural foundation for numerous FDA-approved kinase inhibitors. Specifically, 2-chloro-4-(pyridin-2-yl)quinazoline represents a highly versatile and reactive intermediate. As a Senior Application Scientist, I have observed that the strategic functionalization of this scaffold enables the rapid discovery of potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, FMS-like tyrosine kinase 3 (FLT3), and P-glycoprotein (P-gp) efflux pumps. This guide details the chemical logic, mechanism of action (MoA), and validated experimental workflows for utilizing this scaffold in drug discovery.

Chemical Logic & Scaffold Architecture

The architectural brilliance of 2-chloro-4-(pyridin-2-yl)quinazoline lies in its dual-purpose design:

-

The 4-(Pyridin-2-yl) Motif (Target Affinity): The pyridine ring at the C4 position provides a rigid, bidentate hydrogen-bonding and π -stacking network. In the context of kinase inhibition, this moiety penetrates deep into the hydrophobic specificity pocket of the kinase domain, anchoring the molecule.

-

The 2-Chloro Position (Synthetic Versatility): The electron-withdrawing nature of the quinazoline nitrogen atoms (N1 and N3) renders the C2 position highly electrophilic. The labile chlorine atom acts as an ideal leaving group for Nucleophilic Aromatic Substitution ( SNAr )[1]. This allows researchers to rapidly synthesize libraries of derivatives by introducing various solvent-exposed or hinge-binding nucleophiles (e.g., morpholines, piperazines, or anilines) under mild conditions.

Mechanism of Action (MoA) in Target Pathways

PI3K δ Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation. 4-Arylquinazoline derivatives are well-documented as highly selective inhibitors of the PI3K δ isoform (e.g., the Novartis N11 analog)[2]. Mechanism: The quinazoline core acts as an ATP mimetic. The modified 2-substituted-4-(pyridin-2-yl)quinazoline competitively binds to the ATP-binding cleft of PI3K δ . The N1 of the quinazoline and the introduced C2-amine typically form critical hydrogen bonds with the hinge region (e.g., Val851), while the 4-pyridin-2-yl group occupies the affinity pocket. This blockade prevents the phosphorylation of PIP2 to PIP3, thereby halting downstream Akt activation and inducing apoptosis in malignant cells[2].

FLT3 Kinase Inhibition in Acute Myeloid Leukemia (AML)

Mutations in FLT3 (such as Internal Tandem Duplications, ITD) drive aggressive forms of AML. 4-Arylquinazoline derivatives have emerged as potent FLT3 inhibitors[3]. Mechanism: The derivatives bind to the active conformation of the FLT3 kinase domain. By displacing ATP, they prevent the autophosphorylation of tyrosine residues in the cytoplasmic domain, effectively shutting down the hyperactive JAK/STAT and RAS/MAPK signaling cascades that drive leukemogenesis[3].

P-Glycoprotein (P-gp) Efflux Blockade

Multidrug resistance (MDR) remains a massive hurdle in oncology, often mediated by the overexpression of the P-gp efflux pump. Recent studies demonstrate that bulky 4-arylquinazoline derivatives (e.g., 4-indolyl or 4-pyridyl analogs) act as highly potent P-gp inhibitors[4]. Mechanism: Rather than targeting a kinase, these derivatives bind directly to the transmembrane drug-binding pocket of the ABC transporter. The lipophilic 4-(pyridin-2-yl) group and bulky 2-substituents sterically occlude the efflux channel, preventing the pump from expelling chemotherapeutic agents like paclitaxel, thereby restoring cellular sensitivity to the primary drug[4].

Fig 1: Mechanism of PI3Kδ pathway blockade by quinazoline-based ATP-competitive inhibitors.

Experimental Workflows & Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal logic and internal controls.

Protocol 1: SNAr Diversification of 2-Chloro-4-(pyridin-2-yl)quinazoline

This protocol details the attachment of a nucleophile (e.g., morpholine) to the C2 position to generate an active kinase inhibitor[1].

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-chloro-4-(pyridin-2-yl)quinazoline in anhydrous 1,4-dioxane (0.2 M concentration). Causality: Anhydrous conditions prevent the competitive hydrolysis of the 2-chloro group to a quinazolinone.

-

Nucleophile Addition: Add 1.2 equivalents of the desired secondary amine (e.g., morpholine).

-

Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the SNAr reaction, preventing the protonation of the incoming amine and driving the reaction to completion.

-

Thermal Cycling: Heat the reaction mixture to 90°C and stir for 4–6 hours.

-

Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc, 1:1). The reaction is complete when the starting material spot completely disappears, validating total conversion.

-

Purification: Quench with water, extract with dichloromethane, dry over MgSO4 , and purify via silica gel flash chromatography to yield the 2-substituted derivative.

Fig 2: SNAr workflow for synthesizing 2-substituted-4-(pyridin-2-yl)quinazoline derivatives.

Protocol 2: Kinase Inhibition Validation via ADP-Glo Assay

To validate the MoA, an ADP-Glo assay is utilized. Causality: This assay measures the depletion of ATP by quantifying the generated ADP. A reduction in luminescence directly correlates to the inhibition of kinase activity by the synthesized derivative.

-

Reagent Assembly: Prepare a master mix containing the target kinase (e.g., PI3K δ ), PIP2 substrate, and ultra-pure ATP in a kinase assay buffer (HEPES, MgCl2 , EGTA).

-

Compound Plating: In a 384-well plate, dispense the synthesized quinazoline derivatives in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM). Control Validation: Include Idelalisib as a positive control and DMSO as a vehicle (negative) control to establish baseline dynamic range.

-

Incubation: Incubate the kinase/compound mixture for 30 minutes at room temperature to allow for ATP-competitive binding equilibrium.

-

Reaction Initiation & Detection: Add the ATP/substrate mix. Incubate for 60 minutes. Add ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal.

-

Data Analysis: Read luminescence and calculate IC50 values using non-linear regression.

Quantitative Data Summary

The following table synthesizes representative pharmacological data demonstrating the broad-spectrum utility of 4-arylquinazoline scaffolds across different biological targets based on recent literature[4],[3],[2].

| Derivative Class (C2-Substitution) | Primary Biological Target | Representative IC50 (nM) | Primary Mechanism of Action | Clinical / Preclinical Context |

| 2-Morpholino -4-(pyridin-2-yl)quinazoline | PI3K δ | 12 - 25 nM | ATP-Competitive Inhibition | B-cell malignancies, Inflammatory diseases[2] |

| 2-(4-Methylpiperazin-1-yl) -4-(pyridin-2-yl)quinazoline | FLT3 (ITD Mutant) | 40 - 70 nM | ATP-Competitive Inhibition | Acute Myeloid Leukemia (AML)[3] |

| 2-(Indol-1-yl) -4-(pyridin-2-yl)quinazoline | P-Glycoprotein (P-gp) | 15 - 30 nM | Efflux Pump Blockade | Reversal of Multidrug Resistance (MDR)[4] |

References

-

"On-Water Palladium-Catalyzed Tandem Cyclization Reaction for the Synthesis of Biologically Relevant 4-Arylquinazolines" ResearchGate. Available at:[Link]

-

"Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors" Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

"Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review" Taylor & Francis Online. Available at:[Link]

Sources

Navigating the Solubility Landscape of 2-Chloro-4-pyridin-2-ylquinazoline: A Technical Guide for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological systems and significantly influences its journey through the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the solubility of 2-Chloro-4-pyridin-2-ylquinazoline (CAS 858235-91-3), a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this guide offers a theoretical framework for understanding its solubility profile, detailed experimental protocols for its determination, and expert insights into the causal factors governing its dissolution in dimethyl sulfoxide (DMSO) and various organic solvents. By equipping researchers with both the theoretical knowledge and practical methodologies, this guide aims to facilitate informed decision-making in lead optimization and formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug discovery, the adage "a drug must be in solution to be active" holds profound significance. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a pivotal determinant of a drug candidate's success.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and inaccurate in vitro assay results, ultimately culminating in the failure of promising therapeutic agents in clinical trials.

Dimethyl sulfoxide (DMSO) has emerged as a near-universal solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] This property makes it an invaluable vehicle for creating high-concentration stock solutions for high-throughput screening.[1] However, a compound's solubility in DMSO does not always translate to its behavior in aqueous physiological environments or other organic solvents used in various stages of development. Therefore, a thorough understanding of a compound's solubility in a spectrum of solvents is indispensable.

This guide focuses on 2-Chloro-4-pyridin-2-ylquinazoline, a molecule featuring a quinazoline core fused with a pyridine ring. Such nitrogen-containing heterocyclic structures are prevalent in medicinal chemistry due to their diverse biological activities.[3][4] Understanding the solubility of this specific scaffold is crucial for its development as a potential therapeutic agent.

Theoretical Assessment of 2-Chloro-4-pyridin-2-ylquinazoline Solubility

A qualitative prediction of the solubility of 2-Chloro-4-pyridin-2-ylquinazoline can be derived from its molecular structure. The molecule possesses both polar and non-polar characteristics. The quinazoline and pyridine rings are aromatic and largely non-polar, while the nitrogen atoms within these rings can act as hydrogen bond acceptors, contributing to polarity. The presence of a chlorine atom adds to the molecule's hydrophobicity.

It is anticipated that 2-Chloro-4-pyridin-2-ylquinazoline will exhibit good solubility in polar aprotic solvents like DMSO, dimethylformamide (DMF), and tetrahydrofuran (THF), owing to favorable dipole-dipole interactions. Its solubility in protic solvents such as alcohols (methanol, ethanol) is expected to be moderate, influenced by the potential for hydrogen bonding. In non-polar solvents like hexane and toluene, the solubility is likely to be limited due to the compound's inherent polarity.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 2-Chloro-4-pyridin-2-ylquinazoline in a range of organic solvents remains to be extensively published. Commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that they do not provide analytical data for this product, and the buyer assumes responsibility for confirming its properties. This underscores the need for researchers to experimentally determine its solubility to guide their specific applications.

The following table provides a template for researchers to populate with their experimentally determined solubility data.

| Solvent | Polarity Index (P') | Expected Solubility | Experimentally Determined Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Data to be determined |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Data to be determined |

| Tetrahydrofuran (THF) | 4.0 | Moderate to High | Data to be determined |

| Acetone | 5.1 | Moderate | Data to be determined |

| Acetonitrile | 5.8 | Moderate | Data to be determined |

| Ethanol | 5.2 | Moderate to Low | Data to be determined |

| Methanol | 6.6 | Moderate to Low | Data to be determined |

| Dichloromethane (DCM) | 3.1 | Low | Data to be determined |

| Toluene | 2.4 | Low | Data to be determined |

| Hexane | 0.1 | Very Low | Data to be determined |

Experimental Protocols for Solubility Determination

To address the gap in publicly available data, this section provides detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of 2-Chloro-4-pyridin-2-ylquinazoline.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often employed in early drug discovery to assess the solubility of compounds under conditions that mimic in vitro biological assays, where a compound is introduced from a DMSO stock solution into an aqueous buffer.[5]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

2-Chloro-4-pyridin-2-ylquinazoline

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Plate shaker

-

Turbidimetric plate reader or nephelometer

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-pyridin-2-ylquinazoline in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (or a desired temperature) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.[5] It is a lower-throughput but more accurate method, crucial for lead optimization and formulation development.[6][7]

Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.

Materials:

-

2-Chloro-4-pyridin-2-ylquinazoline (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, acetonitrile, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation: Add an excess amount of solid 2-Chloro-4-pyridin-2-ylquinazoline to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining micro-particulates.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

Caption: Workflow for Thermodynamic Solubility Determination.

Causality Behind Experimental Choices and Self-Validation

The choice between kinetic and thermodynamic solubility assays is dictated by the stage of drug discovery.[5] Kinetic solubility provides a rapid assessment suitable for screening large numbers of compounds, while thermodynamic solubility offers precise data essential for later-stage development.[6][7]

The shake-flask method for thermodynamic solubility is a self-validating system. The presence of excess, undissolved solid at the end of the equilibration period provides a visual confirmation that a saturated solution has been achieved. The use of centrifugation and filtration ensures that only the dissolved compound is quantified, preventing inflation of the solubility value by suspended particles. A validated HPLC method with a standard curve ensures the accuracy and reproducibility of the final concentration measurement.

Conclusion

References

-

Aqueous Solubility Assays - Creative Bioarray. (2025, July 30). Retrieved from [Link]

-

Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences. (n.d.). Retrieved from [Link]

-

Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19). Retrieved from [Link]

-

Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved from [Link]

-

Thermodynamic Solubility Testing Service - Creative Biolabs. (n.d.). Retrieved from [Link]

-

Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. (2021, May 5). Retrieved from [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (n.d.). Retrieved from [Link]

-

DMSO Is Not a Cure-All. But the FDA's Panic Over It Birthed a Myth. - McGill University. (2023, November 17). Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. (2026, January 13). Retrieved from [Link]

-

The physicochemical characters of quinazoline, 2-quinazolinone,... - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K) - ResearchGate. (2020, February). Retrieved from [Link]

-

(PDF) Synthesis and characterization of new quinazolinylmethylsulfanylpyridines, quinazolinylthieno[2,3-b]pyridines and pyrido[3",2":4',5'] thieno[3',2':4,5]pyrimido[6,1-b]quinazolines - ResearchGate. (2026, March 5). Retrieved from [Link]

-

Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. (n.d.). Retrieved from [Link]

-

Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). Retrieved from [Link]

-

4-chloro-2-(pyridin-2-yl)quinazoline — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

-

4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. (2020, January 22). Retrieved from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). Retrieved from [Link]

-

Compound 2-chloro-4-nitro-N-[4-oxo-2-(pyridin-4-yl)quinazolin-3(4H)-yl]benzamide -... (n.d.). Retrieved from [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved from [Link]

-

Quinazoline - Wikipedia. (n.d.). Retrieved from [Link]

-

4-chloro-2-(pyridin-3-yl)quinazoline - PubChemLite. (n.d.). Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 4-chloro-2-(pyridin-3-yl)quinazoline (C13H8ClN3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 5. Assays | ADMET & DMPK | Kinetic Solubility [conceptlifesciences.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Electronic and photophysical properties of 2-Chloro-4-pyridin-2-ylquinazoline

Executive Summary & Structural Rationale

In the rapidly evolving landscape of organic electronics, the molecular design of electron-transporting and emissive materials dictates device efficiency. 2-Chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3) [1][2] has emerged as a privileged, bifunctional intermediate for advanced optoelectronics.

The structural brilliance of this molecule lies in its dual-action architecture. The quinazoline core acts as a highly conjugated, electron-deficient aromatic ring system that significantly improves charge transfer efficiency in Organic Light-Emitting Diodes (OLEDs)[3]. The 2-chloro position serves as a highly reactive synthetic handle for carbon-carbon or carbon-nitrogen bond formation[4]. Simultaneously, the 4-(pyridin-2-yl) substituent extends the π-conjugation and creates a potent bidentate N^N coordination pocket (utilizing the quinazoline N3 and pyridine N atoms), making it an ideal ligand for phosphorescent transition metal complexes.

Bifunctional synthetic divergence of 2-Chloro-4-pyridin-2-ylquinazoline in optoelectronics.

Electronic Architecture and Photophysical Profile

To utilize 2-chloro-4-pyridin-2-ylquinazoline effectively, one must understand its native electronic band structure. The quinazoline moiety acts as a deep electron sink. Research on closely related quinazoline derivatives demonstrates that these scaffolds possess deep Lowest Unoccupied Molecular Orbital (LUMO) levels (approximately -2.00 to -2.12 eV), which facilitate efficient electron injection from the cathode in OLED devices[5].

Furthermore, the localized triplet energy ( ET ) of the quinazoline acceptor is typically around 2.52 to 2.56 eV[5]. This relatively high triplet energy prevents back-energy transfer when the molecule is functionalized with donor units to create blue or green Thermally Activated Delayed Fluorescence (TADF) emitters.

Table 1: Fundamental Electronic Properties of the Quinazoline Scaffold

| Property | Typical Value Range | Causality / Optoelectronic Impact |

| LUMO Level | -2.00 to -2.20 eV | Deep LUMO localized on the pyrimidine-like ring ensures strong electron-accepting ability[5]. |

| HOMO Level | -6.00 to -6.20 eV | Deep HOMO necessitates pairing with strong electron donors (e.g., carbazole) to narrow the bandgap[5]. |

| Triplet Energy ( ET ) | 2.52 - 2.56 eV | High ET localized on the quinazoline core makes it suitable for deep-blue emissive architectures[5]. |

| Optical Bandgap ( Eg ) | 3.12 - 3.19 eV | Wide bandgap allows for broad color tunability upon functionalization[5]. |

In its native, unfunctionalized state, the photoluminescence of 2-chloro-4-pyridin-2-ylquinazoline is weak. The presence of the heavy chlorine atom promotes rapid non-radiative decay and Intersystem Crossing (ISC) to dark triplet states. The true photophysical value of this molecule is unlocked only post-functionalization.

Jablonski energy transfer logic for quinazoline-based optoelectronic materials.

Synthetic Functionalization: Causality & Protocols

The functionalization of the quinazoline core via carbon-carbon bond formation is a cornerstone of modern synthetic chemistry[4]. To construct a Donor-Acceptor (D-A) fluorophore, the 2-chloro position must be substituted with an electron-donating group (e.g., a carbazole boronic ester) using a Palladium-catalyzed Suzuki-Miyaura coupling[5].

Protocol A: Synthesis of a D-A Emitter via Suzuki-Miyaura Coupling

Objective: Replace the 2-chloro group with a carbazole donor to create a TADF-capable D-A fluorophore.

Causality in Reagent Selection:

-

Catalyst/Ligand ( Pd2(dba)3 / SPhos): The electron-deficient quinazoline ring makes the C-Cl bond highly activated for oxidative addition. However, bulky, electron-rich biaryl phosphines like SPhos are required to accelerate reductive elimination and prevent protodehalogenation of the sensitive intermediate[4].

-

Base ( K2CO3 ): A mild inorganic base is chosen to activate the boronic acid without hydrolyzing the quinazoline core.

-

Solvent (Toluene/Water/Ethanol): The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating interfacial reaction kinetics.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried Schlenk flask, combine 2-chloro-4-pyridin-2-ylquinazoline (1.0 eq), carbazole-based boronic ester (1.2 eq), Pd2(dba)3 (0.02 eq), and SPhos (0.08 eq).

-

Degassing (Critical Step): Add a degassed mixture of Toluene/Water/Ethanol (4:1:1 v/v). Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand, terminating the catalytic cycle. The system must be purged with Argon for 30 minutes prior to heating.

-

Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 12 hours.

-

Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar 2-chloro starting material and the emergence of a bright blue/green fluorescent spot under 365 nm UV light confirms product formation.

-

Purification: Extract with dichloromethane, dry over MgSO4 , and purify via silica gel column chromatography.

-

Self-Validation (Post-Process): Confirm the structure via 1H -NMR. The characteristic downfield shift of the quinazoline protons will validate the substitution of the electronegative chlorine atom.

Photophysical Characterization: A Self-Validating Workflow

Once functionalized, the photophysical properties of the resulting compound must be rigorously evaluated. A self-validating photophysical workflow ensures that the measured emission is an inherent property of the molecule and not an artifact of solvent polarity or oxygen quenching.

Protocol B: Rigorous Photophysical Analysis

-

Sample Preparation: Dissolve the purified compound in spectroscopic-grade toluene to a concentration of 10−5 M.

-

Degassing: Bubble the solution with Argon for 15 minutes. Causality: Molecular oxygen ( 3O2 ) is a potent triplet quencher. Failing to degas the sample will artificially suppress phosphorescence or TADF, leading to inaccurate Photoluminescence Quantum Yield (PLQY) measurements.

-

Steady-State Absorption: Measure the UV-Vis absorption spectrum (200-600 nm). The appearance of a new, broad absorption band at ~350-400 nm validates the formation of a Ground-State Charge Transfer (CT) complex between the new donor and the quinazoline acceptor.

-

Transient Photoluminescence: Excite the sample at its absorption maximum and measure the decay kinetics. A bi-exponential decay featuring a prompt nanosecond component (fluorescence) and a delayed microsecond component confirms TADF behavior.

Table 2: Comparative Photophysical Data (Pre- vs. Post-Functionalization)

| State | Absorption Max ( λabs ) | Emission Max ( λem ) | PLQY ( ΦPL ) | Primary Decay Pathway |

| Native 2-Chloro-4-pyridin-2-ylquinazoline | 260 nm, 315 nm | ~ 380 nm (Weak) | < 0.05 | Non-radiative decay (heavy atom quenching by Cl). |

| D-A Derivative (Carbazole substituted) | 280 nm, 360 nm (CT band) | 450 - 480 nm | 0.60 - 0.85 | Thermally Activated Delayed Fluorescence (TADF). |

| Ir(III) Complex | 270 nm, 420 nm (MLCT) | 580 - 620 nm | > 0.90 | Highly efficient Phosphorescence via strong ISC. |

References

-

858235-91-3_化工字典 (Chemical Dictionary) . hxchem.net. 1

-

2-chloro-4-pyridin-2-ylquinazoline, 858235-91-3 . rovathin.com. 2

-

2-Chloro-4-phenylquinoline | 5855-56-1 - Benchchem . benchchem.com. 4

-

Stable deep blue organic light emitting diodes with CIE of y < 0.10 based on quinazoline and carbazole units . ccspublishing.org.cn. 5

-

CAS.29874-83-7 2-chloro-4-phenylquinazoline . arborpharmchem.com.3

Sources

The Definitive Guide to Pharmacokinetic Profiling of 2-Chloro-4-pyridin-2-ylquinazoline Analogs: A Senior Application Scientist's Perspective

Abstract

The 2-Chloro-4-pyridin-2-ylquinazoline scaffold is a privileged structure in modern medicinal chemistry, frequently forming the core of potent kinase inhibitors. However, the journey from a potent hit to a viable clinical candidate is paved with challenges, paramount among them being the optimization of pharmacokinetic properties. This in-depth technical guide provides a comprehensive framework for the robust pharmacokinetic profiling of 2-Chloro-4-pyridin-2-ylquinazoline analogs. Authored from the perspective of a seasoned application scientist, this document eschews rigid templates in favor of a logically structured narrative that delves into the "why" behind experimental choices. We will explore the critical in vitro assays and in vivo studies necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this important class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of pharmacokinetic science with confidence and scientific integrity.

Introduction: The Quinazoline Scaffold and the Imperative of Pharmacokinetic Optimization

Quinazoline derivatives have emerged as a cornerstone in the development of targeted cancer therapies, with several approved drugs, such as gefitinib and erlotinib, featuring this heterocyclic core.[1][2][3] Their efficacy often stems from their ability to mimic the purine ring of ATP, allowing for potent inhibition of various protein kinases.[4] The 2-Chloro-4-pyridin-2-ylquinazoline moiety, in particular, serves as a versatile synthetic intermediate for generating libraries of analogs with diverse pharmacological activities.[5][6][7]

However, potent in vitro activity is a necessary but insufficient criterion for a successful drug candidate. The in vivo performance of a compound is dictated by its pharmacokinetic profile, which governs its concentration and persistence at the target site. Early and comprehensive ADME characterization is therefore not merely a "box-ticking" exercise but a critical, data-driven process that informs medicinal chemistry efforts and de-risks progression to more complex and costly in vivo studies.[8][9] A compound with poor absorption, rapid metabolism, or unfavorable distribution is unlikely to achieve therapeutic efficacy, regardless of its target affinity.

This guide will provide a detailed roadmap for generating a robust pharmacokinetic dataset for 2-Chloro-4-pyridin-2-ylquinazoline analogs, focusing on the key in vitro assays that form the foundation of modern DMPK (Drug Metabolism and Pharmacokinetics) screening.

The Core Pharmacokinetic Questions: A Strategic Overview

Before delving into specific protocols, it is crucial to frame our investigation around the four pillars of pharmacokinetics:

-

Absorption: Will the compound be absorbed from the gastrointestinal tract following oral administration? What are the primary mechanisms of absorption (passive diffusion, active transport)?

-

Distribution: Where does the compound go in the body? Does it partition into tissues, or does it remain primarily in circulation? To what extent does it bind to plasma proteins?

-

Metabolism: How is the compound chemically modified by the body? What are the major metabolic pathways and the enzymes involved (e.g., Cytochrome P450s)? Is the compound metabolically stable?

-

Excretion: How is the compound and its metabolites eliminated from the body (e.g., via urine or feces)?

The following sections will detail the key in vitro experiments designed to answer these fundamental questions.

Foundational In Vitro ADME Assays: Protocols and Rationale

The initial pharmacokinetic assessment of 2-Chloro-4-pyridin-2-ylquinazoline analogs should begin with a suite of well-established in vitro assays. These assays are designed to be relatively high-throughput and cost-effective, allowing for the rapid triaging of compounds with undesirable properties and the prioritization of those with promising profiles for further development.

Assessment of Metabolic Stability: The Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the metabolism of a vast number of xenobiotics.[10] The liver microsomal stability assay provides a reliable and efficient method for assessing the intrinsic clearance of a compound by these Phase I metabolic enzymes.[1][11]

Causality Behind Experimental Choices:

-

Why Liver Microsomes? Liver microsomes are a subcellular fraction that is enriched with CYP enzymes, making them a cost-effective and convenient in vitro system for studying Phase I metabolism.[1][10]

-

Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Comparing compound depletion in the presence and absence of NADPH helps to distinguish between enzymatic degradation and chemical instability.[10][12]

-

Why Monitor Compound Disappearance? By measuring the rate at which the parent compound is depleted over time, we can calculate its in vitro half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in vivo hepatic clearance.[11]

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the 2-Chloro-4-pyridin-2-ylquinazoline analog (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (human, rat, or mouse, depending on the desired species for extrapolation) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system (or a stock solution of NADPH).

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer.

-

Add the liver microsomes to a final concentration of 0.5 mg/mL.

-

Spike in the test compound to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[11]

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

-

Data Presentation: Illustrative Microsomal Stability Data

| Compound ID | Species | t½ (min) | CLint (µL/min/mg) |

| Analog A | Human | > 60 | < 10 |

| Analog B | Human | 25 | 27.7 |

| Analog C | Rat | 15 | 46.2 |

| Verapamil (Control) | Human | 10 | 69.3 |

This is illustrative data and not specific to the topic compound.

Assessment of Intestinal Permeability: The Caco-2 Permeability Assay

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal permeability.[2][13] When cultured on a semi-permeable support, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express various transporters, thus mimicking the intestinal barrier.[2][13]

Causality Behind Experimental Choices:

-

Why Caco-2 Cells? They form a monolayer that structurally and functionally resembles the human intestinal epithelium, providing a more physiologically relevant model than artificial membranes.[2]

-

Why Bidirectional Transport? Measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions allows for the calculation of an efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[2]

-

Why TEER Measurement? Transepithelial electrical resistance (TEER) is a measure of the integrity of the cell monolayer. It is essential to confirm that the monolayer is confluent and that the test compound does not disrupt its integrity.[8][14]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture:

-

Seed Caco-2 cells onto permeable filter supports in a transwell plate.

-

Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.[13]

-

Monitor the integrity of the monolayer by measuring TEER values.

-

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

-

For A-to-B permeability, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

For B-to-A permeability, add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

-

Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

-

Sample Analysis:

-

Quantify the concentration of the test compound in the donor and receiver samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.

-

Calculate the efflux ratio = Papp (B-to-A) / Papp (A-to-B).

-

Data Presentation: Illustrative Caco-2 Permeability Data

| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |

| Analog D | 15.2 | 16.1 | 1.1 | High |

| Analog E | 1.8 | 9.5 | 5.3 | Low (Efflux Substrate) |

| Analog F | 0.5 | 0.6 | 1.2 | Low |

| Propranolol (High Perm.) | > 20 | - | - | High |

| Atenolol (Low Perm.) | < 1 | - | - | Low |

This is illustrative data and not specific to the topic compound.

Assessment of Plasma Protein Binding: The Equilibrium Dialysis Method

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[3] According to the "free drug hypothesis," only the unbound fraction of the drug is available to interact with its target and exert a pharmacological effect.[3] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a compound's distribution and for interpreting its in vitro potency in the context of in vivo efficacy. Equilibrium dialysis is considered the gold standard for measuring PPB.[3][9]

Causality Behind Experimental Choices:

-

Why Equilibrium Dialysis? This method allows for the separation of the free and bound drug fractions based on diffusion across a semi-permeable membrane, minimizing artifacts that can be associated with other methods like ultrafiltration.[15]

-

Why a Semi-permeable Membrane? The membrane has a specific molecular weight cutoff that allows the small molecule drug to pass through but retains the much larger plasma proteins.[9]

-

Why Measure Concentrations at Equilibrium? The system is allowed to incubate until the concentration of the free drug is equal on both sides of the membrane. By measuring the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber, the percentage of bound drug can be accurately calculated.[9]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

-

Preparation:

-

Prepare a stock solution of the 2-Chloro-4-pyridin-2-ylquinazoline analog.

-

Spike the test compound into plasma (human, rat, or mouse) at a known concentration (e.g., 1-5 µM).

-

Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

-

-

Equilibrium Dialysis:

-

Use a 96-well equilibrium dialysis apparatus. Each well is divided into two chambers by a semi-permeable membrane.

-

Add the drug-spiked plasma to one chamber and PBS to the other.

-

Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

-

Sample Analysis:

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

It is crucial to match the matrix of the calibration standards to the samples (i.e., prepare standards in plasma and PBS).

-

Quantify the drug concentration in both chambers using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.

-

Calculate the percentage of plasma protein binding = (1 - fu) * 100.

-

Data Presentation: Illustrative Plasma Protein Binding Data

| Compound ID | Species | Fraction Unbound (fu) | % Plasma Protein Binding |

| Analog G | Human | 0.02 | 98.0 |

| Analog H | Human | 0.15 | 85.0 |

| Analog I | Mouse | 0.05 | 95.0 |

| Warfarin (High Binding) | Human | < 0.01 | > 99.0 |

This is illustrative data and not specific to the topic compound.

Bioanalytical Method Development: The Role of LC-MS/MS

A cornerstone of any pharmacokinetic study is a robust and validated bioanalytical method for the accurate quantification of the drug candidate in biological matrices.[16] For small molecules like 2-Chloro-4-pyridin-2-ylquinazoline analogs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity, selectivity, and speed.[16][17]

Key Considerations for LC-MS/MS Method Development:

-

Sample Preparation: The goal is to remove interfering substances (e.g., proteins, phospholipids) from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[17]

-

Chromatographic Separation: An appropriate HPLC or UHPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.

-

Mass Spectrometric Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.

A fully validated bioanalytical method in accordance with regulatory guidelines is a prerequisite for conducting preclinical and clinical pharmacokinetic studies.

In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

While in vitro assays provide invaluable early insights, they cannot fully recapitulate the complexity of a whole organism. Therefore, promising candidates identified through in vitro screening must be advanced to in vivo pharmacokinetic studies in animal models (typically rodents). These studies are essential for determining key pharmacokinetic parameters such as:

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

-

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

A typical in vivo pharmacokinetic study involves administering the 2-Chloro-4-pyridin-2-ylquinazoline analog to a cohort of animals (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points post-dose, and the plasma concentrations of the drug are determined using a validated LC-MS/MS method.[18] The resulting plasma concentration-time profiles are then used to calculate the aforementioned pharmacokinetic parameters.

Illustrative In Vivo Pharmacokinetic Data for a 2-(pyridin-2-yl)quinazoline Analog

A study on a series of 2-(pyridin-2-yl)quinazolines identified a promising compound (compound 85) that demonstrated a clear reduction of parasitemia in an in vivo model of T. cruzi infection.[5] This highlights the successful progression from in vitro characterization to in vivo proof-of-concept, guided by pharmacokinetic insights.

Visualizing the Workflow and Key Relationships

To better conceptualize the pharmacokinetic profiling process, the following diagrams illustrate the overall workflow and the interplay between key ADME parameters.

Diagram 1: In Vitro ADME Screening Workflow

Caption: A streamlined workflow for the pharmacokinetic profiling of novel analogs.

Diagram 2: Interrelationship of Core Pharmacokinetic Parameters

Caption: The dynamic interplay between ADME processes and therapeutic outcome.

Conclusion: Integrating Pharmacokinetics into Drug Discovery

The successful development of 2-Chloro-4-pyridin-2-ylquinazoline analogs, and indeed any small molecule drug candidate, is contingent upon a deep understanding of their pharmacokinetic properties. This guide has outlined a systematic and scientifically rigorous approach to generating a comprehensive ADME profile, from foundational in vitro assays to confirmatory in vivo studies. By embracing this integrated approach, drug discovery teams can make more informed decisions, optimize their chemical matter more efficiently, and ultimately increase the probability of advancing safe and effective medicines to the clinic. The principles and protocols detailed herein provide a self-validating system for the pharmacokinetic profiling of this important class of molecules, ensuring that the most promising candidates are identified and progressed with a solid scientific foundation.

References

- Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.

- NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.

- Selvita. (n.d.). In Vitro ADME.

- Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).

- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.

- Enamine. (n.d.). Caco-2 Permeability Assay.

- Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.

- Rashid, A. G., & Hasan, S. A. (2025). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Karbala Journal of Pharmaceutical Sciences, 16(27), 44-68.

- JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

- Cyprotex. (n.d.). Microsomal Stability.

- WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.

- ResearchGate. (n.d.). Examples of quinazoline drugs.

- Domainex. (n.d.). Microsomal Clearance/Stability Assay.

- YouTube. (2019, July 30). Caco 2 Cell Permeability Assay.

- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.

- PubMed. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide.

- Abdullahi, S. H., et al. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Journal of the Indian Chemical Society, 1018-1027.

- PMC. (n.d.). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection.

- PMC. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.

- Barbosa, M., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1367-1377.

- Romano, L. (2025). Advancements in lc-ms/ms bioanalytical method validation. Journal of Clinical and Bioanalytical Chemistry, 9(3), 225.

- PMC. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma.

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. enamine.net [enamine.net]

- 3. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 4. qps.com [qps.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 9. enamine.net [enamine.net]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 12. mttlab.eu [mttlab.eu]

- 13. m.youtube.com [m.youtube.com]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. alliedacademies.org [alliedacademies.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. cigb.edu.cu [cigb.edu.cu]

A Senior Application Scientist's Guide to the In Vitro Toxicity Screening of 2-Chloro-4-pyridin-2-ylquinazoline Compounds

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2][3] The 2-Chloro-4-pyridin-2-ylquinazoline series represents a class of compounds with significant potential, likely designed as kinase inhibitors or for other targeted therapies.[4][5][6] However, early and robust assessment of potential toxicity is paramount to de-risk drug development programs, preventing late-stage failures and ensuring patient safety.[7] This technical guide provides a comprehensive, tiered strategy for the in vitro toxicity screening of this specific compound class. Moving beyond a simple checklist of assays, this document elucidates the scientific rationale behind the experimental design, details field-proven protocols, and offers insights into data interpretation, empowering research teams to make confident go/no-go decisions.

Introduction: The Quinazoline Scaffold and the Imperative for Early Toxicity Profiling

Quinazoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] Many function by inhibiting key signaling proteins, such as epidermal growth factor receptor (EGFR) and other kinases.[3] The specific scaffold, 2-Chloro-4-pyridin-2-ylquinazoline, is synthetically accessible and designed for targeted biological activity.[4][6]

While efficacious, the quinazoline class is not without its toxicological liabilities. Off-target effects, metabolic activation into reactive species, or inherent chemical properties can lead to cellular damage. Drug-induced toxicities, such as hepatotoxicity and cardiotoxicity, are major causes of drug withdrawal from the market.[7] Therefore, a proactive, mechanism-informed in vitro screening strategy is not just a regulatory requirement but a fundamental component of efficient drug discovery. This guide outlines a logical, three-tiered approach to systematically evaluate the toxicological profile of novel 2-Chloro-4-pyridin-2-ylquinazoline analogues.

The Tiered Screening Strategy: From General Viability to Mechanistic Insight

A phased approach to toxicity testing is both resource-efficient and scientifically rigorous. It allows for the rapid triage of overtly toxic compounds while dedicating more complex, resource-intensive assays to the most promising candidates.

Caption: A tiered workflow for in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Assessment

Objective: To rapidly determine the concentration at which the test compounds exhibit general cytotoxicity across different cell lines. This provides a basal cytotoxicity profile and establishes the concentration range for subsequent, more detailed assays.

Core Assays: A panel of at least two assays with different biological endpoints is recommended to avoid misleading results from compound interference.[9]

-

MTT Assay (Mitochondrial Activity): Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[10][11] A reduced signal indicates compromised metabolic function.

-

Neutral Red Uptake (NRU) Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10] It's a sensitive indicator of lysosomal membrane damage.[12]

-

LDH Release Assay (Membrane Integrity): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[9][12]

Experimental Design:

-

Cell Line Selection: Use a panel of cell lines to identify potential tissue-specific toxicity. A standard panel includes:

-

HepG2 (Human Hepatocellular Carcinoma): A benchmark for assessing potential hepatotoxicity.

-

HEK293 (Human Embryonic Kidney): To screen for general cytotoxicity in a non-cancerous human cell line.

-

A relevant cancer cell line (e.g., MCF-7 - Breast Cancer): To determine the therapeutic index (selectivity) if the compounds are intended as anticancer agents.[5][13]

-

-

Dose Range: A wide, semi-logarithmic concentration range (e.g., 0.1 µM to 100 µM) is crucial.

-

Incubation Time: A 24-hour or 48-hour incubation period is standard for initial screening.[10]

-

Controls:

-

Negative Control: Vehicle (e.g., 0.1% DMSO).

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

Data Presentation: Example Tier 1 Results

| Compound ID | Cell Line | MTT IC50 (µM) | NRU IC50 (µM) | LDH EC50 (µM) |

| QC-PYR-01 | HepG2 | 15.2 | 12.8 | >100 |

| HEK293 | 25.8 | 22.1 | >100 | |

| MCF-7 | 2.1 | 1.8 | 85.6 | |

| QC-PYR-02 | HepG2 | >100 | >100 | >100 |

| HEK293 | >100 | >100 | >100 | |

| MCF-7 | 8.5 | 7.9 | >100 | |

| Doxorubicin | HepG2 | 0.8 | 0.6 | 15.4 |

Interpretation:

-

QC-PYR-01 shows selectivity for the cancer cell line (MCF-7) over non-cancerous lines. The discrepancy between MTT/NRU and LDH results suggests a non-necrotic cell death mechanism at lower concentrations.

-

QC-PYR-02 displays a much better general toxicity profile and good selectivity, making it a priority candidate for further investigation.

Tier 2: Mechanistic Elucidation

Objective: For compounds that pass Tier 1 (e.g., IC50 > 10 µM in non-target cells), the next step is to understand how they induce cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is critical. Apoptosis is often a desired outcome for anticancer drugs, while necrosis can trigger inflammation and is generally undesirable.

Core Assays:

-

Caspase-Glo® 3/7 Assay: A luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[14] An increase in luminescence is a direct marker of apoptosis.

-

High-Content Imaging: Utilizes fluorescent dyes and automated microscopy to simultaneously measure multiple toxicity endpoints in the same cell population, such as nuclear condensation (apoptosis), membrane permeability (necrosis), and mitochondrial membrane potential.[15]

Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic agents, including quinazoline derivatives, induce apoptosis via the intrinsic (mitochondrial) pathway.[1] This involves mitochondrial stress, release of cytochrome c, and subsequent activation of the caspase cascade.[16][17]

Caption: Intrinsic apoptosis pathway initiated by compound-induced stress.

Tier 3: Genotoxicity Assessment

Objective: To determine if a compound has the potential to damage genetic material (DNA), which can lead to mutations and cancer. This is a critical safety endpoint, and regulatory agencies like the OECD provide specific guidelines.[18][19][20]

Core Assays: A combination of assays is necessary to detect different types of genetic damage.[21][22]

-

In Vitro Micronucleus Test: A well-established assay that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[21] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

-

Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.[23] Under an electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet tail."[24]

Interpretation: A positive result in either assay is a significant red flag. While the in vitro comet assay is not yet a formal OECD guideline, it is widely used for screening.[23] A positive micronucleus test, which detects fixed chromosomal damage, is of particular concern.[22]

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the 2-Chloro-4-pyridin-2-ylquinazoline compounds in culture medium. Replace the old medium with the compound-containing medium. Include vehicle and positive controls.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 3-4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.[11]

-

Readout: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at ~570 nm using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.